molecular formula C8H14Cl2N2O B6334769 2-Amino-2-(6-methylpyridin-3-YL)ethan-1-OL dihydrochloride CAS No. 2177259-11-7

2-Amino-2-(6-methylpyridin-3-YL)ethan-1-OL dihydrochloride

Cat. No.: B6334769
CAS No.: 2177259-11-7
M. Wt: 225.11 g/mol
InChI Key: XLGSMURKSQBONT-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Safety and Hazards

The safety and hazards associated with “2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol 2HCl” are not specified in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride typically involves the reaction of 6-methylpyridin-3-ylamine with an appropriate aldehyde or ketone, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-2-(6-methylpyridin-3-yl)ethan-1-ol dihydrochloride include:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

2-amino-2-(6-methylpyridin-3-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-2-3-7(4-10-6)8(9)5-11;;/h2-4,8,11H,5,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGSMURKSQBONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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